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For Researchers, Scientists, and Drug Development Professionals

Fullerene-C84, the third most abundant fullerene after C60 and C70, presents a fascinating

case study in isomerism, with 24 structures that adhere to the isolated pentagon rule (IPR). The

distinct physical and chemical properties of these isomers, largely governed by their unique

molecular symmetries, have significant implications for their potential applications in materials

science and medicine. This technical guide provides a comprehensive overview of the

spectroscopic signatures that serve as the primary tool for the identification and

characterization of individual C84 isomers, with a focus on nuclear magnetic resonance (NMR),

ultraviolet-visible-near-infrared (UV-Vis-NIR), infrared (IR), and Raman spectroscopy.

Isolation and Identification of C84 Isomers
The successful separation and isolation of individual C84 isomers are prerequisites for their

detailed spectroscopic analysis. High-performance liquid chromatography (HPLC), particularly

multi-stage recycling HPLC, has proven to be the most effective technique for this purpose.[1]

[2] The two major isomers, possessing D2 and D2d symmetry, are the most abundant and have

been the subject of extensive study.[2][3] Beyond these, several minor isomers, including those

with C2, Cs(a), Cs(b), D2d(I), D2(II), D6h, and D3d symmetries, have also been successfully

isolated and characterized.[1][4]

A generalized workflow for the isolation and characterization of C84 isomers is depicted below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1180186?utm_src=pdf-interest
https://www.benchchem.com/product/b1180186?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jp9925132
https://pubs.rsc.org/en/content/articlelanding/1998/cc/a708025e/unauth
https://pubs.rsc.org/en/content/articlelanding/1998/cc/a708025e/unauth
https://pubs.rsc.org/en/content/articlelanding/1998/cc/a708025e
https://pubs.acs.org/doi/pdf/10.1021/jp9925132
https://www.researchgate.net/publication/244538303_Separation_isolation_and_characterisation_of_two_minor_isomers_of_the_84fullerene_C84
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation

Spectroscopic Characterization

Data Analysis

Soot Extraction

HPLC Separation

Crude Fullerene Extract

Isomer Fraction Collection

Separated Isomers

13C NMR UV-Vis-NIR FTIR Raman

Structure Assignment

Click to download full resolution via product page

Caption: Experimental workflow for C84 isomer isolation and characterization.

Spectroscopic Signatures: A Detailed Analysis
The unique arrangement of carbon atoms in each C84 isomer gives rise to a distinct

spectroscopic fingerprint.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR is a powerful tool for determining the molecular symmetry of fullerene isomers. The

number of distinct lines in the ¹³C NMR spectrum corresponds to the number of non-equivalent

carbon atoms in the molecule. For instance, the highly symmetric D2d(II) isomer exhibits a

relatively simple spectrum with 11 lines, while the lower symmetry D2(IV) isomer shows a more

complex spectrum with 21 lines.[2][5] The chemical shifts of these lines provide further valuable

information for isomer identification. Theoretical calculations, particularly those employing

density-functional theory (DFT), have shown good agreement with experimental NMR data and

have been instrumental in assigning the structures of newly isolated isomers.[6][7]

Table 1: ¹³C NMR Chemical Shifts (ppm) for Major C84 Isomers

Isomer (Symmetry) Chemical Shifts (ppm) Reference

D2(IV)

133.81, 135.48, 137.39,

137.50, 137.91, 138.58,

139.63, 139.74, 139.77,

139.79, 140.32, 140.60,

141.00, 141.33, 142.58,

142.89, 143.78, 143.81,

143.98, 144.48, 144.58

[5]

D2d(II)

134.98, 138.48, 138.87,

138.88, 139.82, 140.00,

140.37, 140.50, 141.57,

142.13, 144.60

[5]

Table 2: ¹³C NMR Chemical Shifts (ppm) for Selected Minor C84 Isomers
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Isomer (Symmetry) Chemical Shifts (ppm) Reference

C2
Data not fully listed, but

characterized
[1]

Cs(a)
Data not fully listed, but

characterized
[1]

Cs(b)
Data not fully listed, but

characterized
[1]

D2d(I)
Data not fully listed, but

characterized
[1]

D2(II)
Data not fully listed, but

characterized
[1]

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR)
Spectroscopy
The electronic absorption spectra of C84 isomers in the UV-Vis-NIR region are characterized

by a series of absorption bands corresponding to electronic transitions between molecular

orbitals. These spectra are highly sensitive to the isomer's electronic structure. For example,

the D2 isomer of C84 is described as being yellow-brown in a CS2 solution, while the D2d(II)

isomer is green, a direct consequence of their different absorption profiles in the visible range.

[2] The UV-Vis-NIR spectra serve as a valuable tool for distinguishing between isomers and for

monitoring the purity of isolated fractions.[3][8]

Table 3: Key UV-Vis Absorption Maxima (nm) for C84-D2:22 Isomer
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Wavelength (nm) Reference

200.00 [8]

230.11 [8]

239.34 [8]

251.19 [8]

261.03 [8]

272.12 [8]

287.19 [8]

305.10 [8]

318.40 [8]

333.65 [8]

357.39 [8]

Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the

molecular vibrations of the fullerene cage. The number and frequencies of the observed

vibrational modes are dictated by the isomer's symmetry and selection rules. Due to their lower

symmetry compared to C60, C84 isomers exhibit significantly richer and more complex

vibrational spectra.[9][10] Theoretical calculations have been crucial in assigning the observed

IR and Raman bands to specific vibrational modes.[11][12]

Table 4: Prominent Infrared Absorption Maxima (cm⁻¹) for C84-D2:22 Isomer
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Wavenumber (cm⁻¹) Reference

1731.6 [8]

1615.8 [8]

1384.6 [8]

1263.8 [8]

1186 [8]

1122 [8]

842.1 [8]

743.1 [8]

632.4 [8]

476.0 [8]

The logical relationship between the molecular symmetry of a C84 isomer and its resulting

spectroscopic signature is fundamental to its identification. This relationship can be visualized

as a decision-making process.

Isolated C84 Isomer

Determine Molecular Symmetry

High Symmetry (e.g., D2d)

 High 

Low Symmetry (e.g., D2)

 Low 

Fewer NMR Lines Simpler Vibrational Spectra More NMR Lines Complex Vibrational Spectra
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Caption: Symmetry's influence on C84 isomer spectroscopic signatures.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and accurate spectroscopic

characterization of C84 isomers.

Isomer Separation by High-Performance Liquid
Chromatography (HPLC)

Instrumentation: A recycling HPLC system is typically employed.

Column: Cosmosil 5PYE columns (e.g., 21 mm x 250 mm) are commonly used.[1][13]

Eluent: Toluene is a frequently used solvent.[2]

Procedure: Multiple cycles of HPLC are performed to achieve separation of the isomers.

Fractions are collected, and the purity of each isomer is assessed, often by subsequent

spectroscopic analysis. For the complete separation of the two major isomers, a multi-stage

process involving cutting and re-injecting fractions may be necessary.[2]

¹³C NMR Spectroscopy
Instrumentation: High-field NMR spectrometers (e.g., 600 MHz) are required for resolving the

complex spectra of fullerene isomers.[1]

Solvent: Carbon disulfide (CS2) is a common solvent, with a deuterated benzene (C6D6)

lock.[1]

Relaxation Agent: A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) is

often added to shorten the long relaxation times of fullerene carbons.[1]

Referencing: Chemical shifts are typically referenced to the solvent peak (e.g., C6D6 at

128.00 ppm).[1]

UV-Vis-NIR Spectroscopy
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Instrumentation: A standard UV-Vis-NIR spectrophotometer is used.

Solvent: The choice of solvent can influence the positions of the absorption bands; carbon

disulfide (CS2) is a common choice.[2]

Procedure: Spectra are typically recorded in quartz cuvettes over a wide wavelength range

(e.g., 200-2000 nm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[13]

Sample Preparation: Samples are often prepared as KBr pellets.

Procedure: Spectra are recorded over the mid-IR range (e.g., 400-4000 cm⁻¹). Temperature-

dependent studies can provide additional information about molecular dynamics.[13]

Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source

(e.g., 514.5 nm line of an Ar+ laser) and a sensitive detector (e.g., a CCD detector) is used.

[9]

Procedure: The laser power should be kept low to avoid sample degradation.[9] Spectra are

collected from solid samples.

Conclusion and Future Outlook
The spectroscopic characterization of Fullerene-C84 isomers is a mature field that has

successfully elucidated the structures of numerous isomers. The combination of advanced

separation techniques with a suite of spectroscopic methods, supported by theoretical

calculations, has been pivotal in this success. For researchers in materials science and drug

development, a thorough understanding of these spectroscopic signatures is essential for

identifying and utilizing specific C84 isomers with desired properties. Future research may

focus on the spectroscopic analysis of endohedral and exohedral derivatives of C84 isomers,

which are expected to exhibit unique and potentially valuable electronic and magnetic

properties. The continued development of theoretical models will further aid in the interpretation
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of complex spectra and the prediction of properties for yet-to-be-synthesized C84-based

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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